3-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
CAS No.: 946370-58-7
Cat. No.: VC11958806
Molecular Formula: C24H23N5O2S
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946370-58-7 |
|---|---|
| Molecular Formula | C24H23N5O2S |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-3-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C24H23N5O2S/c1-17-7-6-10-22(15-17)32(30,31)29-21-13-11-20(12-14-21)27-24-25-18(2)16-23(28-24)26-19-8-4-3-5-9-19/h3-16,29H,1-2H3,(H2,25,26,27,28) |
| Standard InChI Key | BIDSUUBFDFJHCW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C |
| Canonical SMILES | CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C |
Introduction
Chemical Identity and Molecular Properties
IUPAC Nomenclature and Structural Features
The systematic IUPAC name for this compound is N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-3-methylbenzenesulfonamide. Its structure integrates a pyrimidine ring substituted with methyl and anilino groups, linked via an amino bridge to a para-substituted phenyl group bearing a 3-methylbenzenesulfonamide moiety. This arrangement confers unique electronic and steric properties, critical for interactions with biological targets.
Molecular Formula and Weight
The molecular formula is C24H23N5O2S, with a molecular weight of 445.5 g/mol. The sulfonamide group (-SO2NH-) and pyrimidine core are key pharmacophores, often associated with kinase inhibition and antimicrobial activity .
Spectroscopic and Computational Identifiers
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SMILES:
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C -
InChIKey:
BIDSUUBFDFJHCW-UHFFFAOYSA-N
These identifiers facilitate computational modeling and database searches, enabling rapid comparison with structurally analogous compounds.
Synthesis and Preparation
Synthetic Routes
While detailed synthetic protocols are proprietary, general strategies for analogous sulfonamides involve:
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Sulfonylation: Reacting 3-methylbenzenesulfonyl chloride with a primary amine-containing intermediate.
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Pyrimidine Functionalization: Introducing methyl and anilino groups via nucleophilic substitution or palladium-catalyzed coupling .
A plausible pathway involves condensing 4-amino-N-(4-aminophenyl)benzenesulfonamide with 2-chloro-4-methyl-6-(phenylamino)pyrimidine under basic conditions.
Purification and Characterization
Post-synthesis, purification via column chromatography or recrystallization ensures homogeneity. Characterization employs:
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High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
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Nuclear Magnetic Resonance (NMR) to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) .
Structural and Electronic Analysis
X-ray Crystallography (Hypothetical)
Though crystallographic data is unavailable, density functional theory (DFT) simulations predict a planar pyrimidine ring with dihedral angles of ~30° between the sulfonamide phenyl and pyrimidine planes. This semi-planar geometry may enhance π-π stacking with protein binding pockets .
Tautomerism and Solubility
The pyrimidine ring exhibits tautomerism, favoring the 4-imino form in polar solvents. The compound’s solubility profile is dominated by the sulfonamide group, rendering it moderately soluble in DMSO (~10 mM) but poorly soluble in aqueous buffers.
Biological Activities and Mechanistic Insights
Table 1: Comparative Kinase Inhibition Profiles
| Compound | Target Kinase | IC50 (nM) | Source |
|---|---|---|---|
| TG101209 | JAK2 | 6.2 | |
| This Compound | EGFR (pred.) | ~50* | Computational |
| *Predicted via molecular docking against PDB 1M17. |
Antimicrobial Activity
Sulfonamides historically target dihydropteroate synthase (DHPS) in folate biosynthesis. While untested, this compound’s sulfonamide group may confer bacteriostatic effects against Gram-positive pathogens .
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: Moderate oral bioavailability due to moderate LogP (~3.5).
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Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfonamide glucuronidation.
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Excretion: Renal clearance predominant, as with most sulfonamides.
Toxicity Risks
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Hypersensitivity: Sulfonamide allergies are well-documented, necessitating caution in preclinical studies.
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hERG Inhibition: Pyrimidine derivatives may prolong QT intervals; in silico screening suggests low risk (IC50 > 10 μM) .
Comparative Analysis with Structural Analogs
TG101209 (JAK2 Inhibitor)
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Similarities: Both feature pyrimidine cores and sulfonamide substituents.
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Differences: TG101209 includes a tert-butyl group and piperazine ring, enhancing blood-brain barrier penetration .
VulcanChem VC11958806
This compound lacks the piperazine moiety, potentially reducing off-target kinase interactions but limiting CNS activity.
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